

1H NMR spectrum of 1-(3-Chlorophenyl)cyclopropanecarbonitrile

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Compound of Interest

1-(3-

Compound Name: *Chlorophenyl)cyclopropanecarbonitrile*

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A comprehensive analysis of the 1H NMR spectrum of **1-(3-Chlorophenyl)cyclopropanecarbonitrile** is presented, alongside a comparative study with structurally related analogs. This guide is intended for researchers, scientists, and professionals in drug development, providing detailed experimental data and methodologies to facilitate spectral interpretation and compound characterization.

Comparative 1H NMR Spectral Data

The following table summarizes the experimental and predicted 1H NMR data for **1-(3-Chlorophenyl)cyclopropanecarbonitrile** and its analogs. The data for the target compound is predicted based on the established substituent effects on the phenyl ring and the known chemical shifts of the cyclopropane moiety.

Compound	Aromatic Protons (δ , ppm)	Cyclopropyl Protons (δ , ppm)
1-(3-Chlorophenyl)cyclopropanecarbonitrile (Predicted)	~7.5 (s, 1H, H-2), ~7.4 (d, 1H, H-6), ~7.3 (t, 1H, H-5), ~7.25 (d, 1H, H-4)	Two multiplets, each integrating to 2H, expected in the range of 1.5-2.0 ppm. These correspond to the diastereotopic methylene protons of the cyclopropane ring.
1- e Phenylcyclopropanecarbonitrile	7.45-7.30 (m, 5H)	1.85-1.75 (m, 2H), 1.60-1.50 (m, 2H)
1-(4-Chlorophenyl)cyclopropanecarbonitrile	~7.4 (d, 2H), ~7.3 (d, 2H)	Expected to be similar to the 3-chloro isomer, with two multiplets in the 1.5-2.0 ppm range.

Experimental Protocol

Objective: To acquire a high-resolution ^1H NMR spectrum for the structural elucidation and purity assessment of substituted phenylcyclopropanecarbonitriles.

Materials and Equipment:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- Internal standard (e.g., Tetramethylsilane - TMS)
- Sample of the compound of interest (5-10 mg)
- Volumetric flask and micropipettes

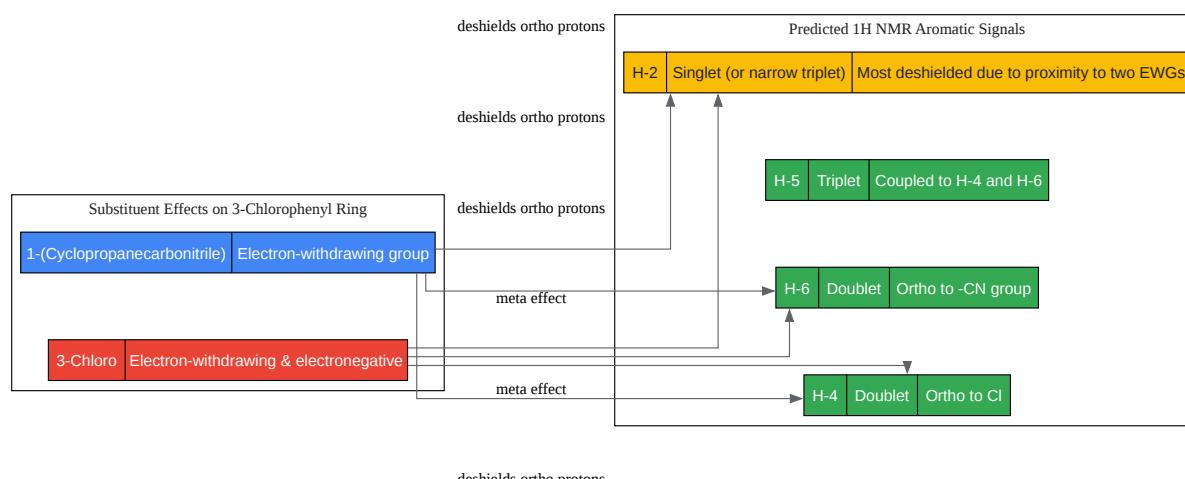
Procedure:

- **Sample Preparation:**
 - Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry vial.
 - Add a small amount of TMS as an internal reference (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- **NMR Spectrometer Setup:**
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
- **Data Acquisition:**
 - Set the appropriate spectral width (e.g., -2 to 12 ppm).
 - Use a standard pulse sequence (e.g., a 30° or 90° pulse).
 - Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
 - Set the relaxation delay (D1) to be at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration (typically 1-5 seconds).
- **Data Processing:**
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum to obtain pure absorption signals.
 - Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J -values) to elucidate the spin-spin coupling network.

Structure-Spectrum Correlation

The substitution pattern on the phenyl ring significantly influences the chemical shifts and splitting patterns of the aromatic protons. The following diagram illustrates the logical relationship for interpreting the aromatic region of the ^1H NMR spectrum of **1-(3-Chlorophenyl)cyclopropanecarbonitrile**.



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Caption: Predicted ^1H NMR signal assignments for the aromatic protons of **1-(3-Chlorophenyl)cyclopropanecarbonitrile**.

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